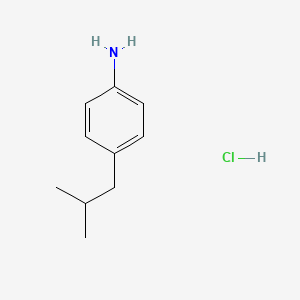![molecular formula C18H10Cl2F3NO4S B2501201 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate CAS No. 339026-70-9](/img/structure/B2501201.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a phenyl ring through an ether bond, and further connected to a chlorobenzenesulfonate group. Its multifaceted structure allows it to participate in various chemical reactions and makes it valuable in research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds are known to target specific enzymes or receptors in organisms, affecting their normal function .
Mode of Action
It’s common for such compounds to interact with their targets by binding to them, thereby inhibiting their function or triggering a series of biochemical reactions .
Biochemical Pathways
It’s typical for such compounds to affect pathways related to the function of the target enzyme or receptor, leading to downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The effects are usually related to the inhibition or activation of the target, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate typically involves several steps:
-
Formation of the Pyridine Intermediate
Starting Materials: 3-chloro-5-(trifluoromethyl)pyridine.
Reaction Conditions: This intermediate is often synthesized through halogenation and trifluoromethylation reactions under controlled conditions.
-
Ether Formation
Reaction: The pyridine intermediate reacts with phenol derivatives to form the ether linkage.
Catalysts: Commonly used catalysts include potassium carbonate or cesium carbonate.
Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used.
-
Sulfonation
Reaction: The final step involves the sulfonation of the phenyl ether with chlorobenzenesulfonyl chloride.
Conditions: This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing new functional groups.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Acetonitrile, dichloromethane, and ethanol are commonly used depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethers, while oxidation can produce sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with similar substituents but lacks the phenyl ether and sulfonate groups.
Phenyl 2-chlorobenzenesulfonate: Contains the sulfonate group but lacks the pyridine ring and trifluoromethyl substituent.
Uniqueness
What sets 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate apart is its combination of functional groups, which provides a unique reactivity profile and makes it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO4S/c19-14-6-1-2-7-16(14)29(25,26)28-13-5-3-4-12(9-13)27-17-15(20)8-11(10-24-17)18(21,22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPVRIGDYVJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)

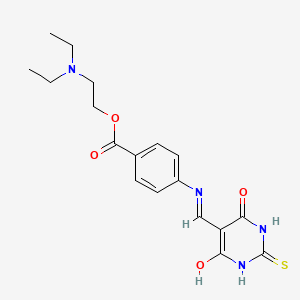
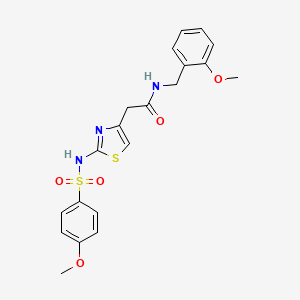
![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)
![7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one](/img/structure/B2501128.png)
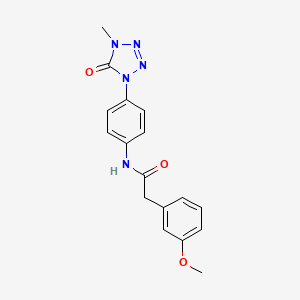
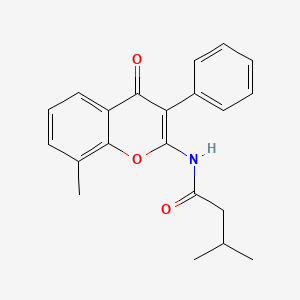
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)
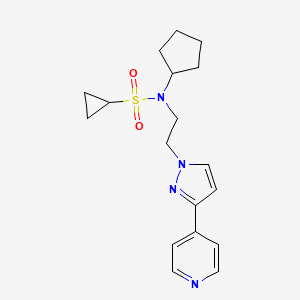
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)
![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)
